molecular formula C6H10O B13837524 2-Oxaspiro[3.3]heptane

2-Oxaspiro[3.3]heptane

Cat. No.: B13837524
M. Wt: 98.14 g/mol
InChI Key: SUSDYISRJSLTST-UHFFFAOYSA-N
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Description

2-Oxaspiro[33]heptane is a bicyclic organic compound with the molecular formula C₆H₁₀O It features a spiro-connected oxetane and cyclopropane ring, making it an interesting structure in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxaspiro[3.3]heptane typically involves cyclization reactions. One common method involves the cyclization of tribromopentaerythritol with p-toluenesulfonamide under basic conditions to form the N-tosylated spiro compound. The tosyl group is then removed through sonication with magnesium turnings in methanol, followed by treatment with oxalic acid to yield the oxalate salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of these processes can be challenging due to the need for efficient removal of by-products and the stability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Oxaspiro[3.3]heptane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-Oxaspiro[3.3]heptane involves its interaction with molecular targets through its spirocyclic structure. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability compared to its analogs. This makes it a valuable compound for the synthesis of bioisosteres and other functionalized molecules .

Properties

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

2-oxaspiro[3.3]heptane

InChI

InChI=1S/C6H10O/c1-2-6(3-1)4-7-5-6/h1-5H2

InChI Key

SUSDYISRJSLTST-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)COC2

Origin of Product

United States

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